molecular formula C22H22FN5O3S B2830555 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-93-9

4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Katalognummer: B2830555
CAS-Nummer: 872613-93-9
Molekulargewicht: 455.51
InChI-Schlüssel: HCFGEIUQOIRANR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a 1,3,4-oxadiazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Additionally, it has a phenylpiperazine moiety, which is a system containing a phenyl ring attached to a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, 1,3,4-oxadiazole, and phenylpiperazine groups. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and phenylpiperazine groups could potentially influence its solubility and stability .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

  • Studies on compounds similar to the queried chemical structure often focus on pharmacokinetics and metabolism. For example, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, were explored, showing its elimination primarily via feces and identifying metabolites indicative of extensive metabolism (Renzulli et al., 2011).

Receptor Binding and Therapeutic Potential

  • Research into compounds with complex structures often includes evaluation of receptor binding properties and therapeutic potential. For instance, the study on 11C-CS1P1, targeting the sphingosine-1-phosphate receptor 1 (S1PR1), highlights the utility of novel compounds in understanding and potentially treating conditions like multiple sclerosis by mapping receptor expression and involvement in disease processes (Brier et al., 2022).

Drug Safety and Efficacy

  • Safety and efficacy profiles are crucial aspects of drug development, where compounds are evaluated for their pharmacological benefits against potential risks. Although not directly related to the queried compound, studies such as the evaluation of fomepizole in treating ethylene glycol poisoning in a pediatric case (Boyer et al., 2001) exemplify the scientific process of assessing drug applications in emergency medicine.

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For example, some benzamide derivatives have been studied for their potential antipsychotic effects .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Eigenschaften

IUPAC Name

4-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3S/c23-17-8-6-16(7-9-17)21(30)24-14-19-25-26-22(31-19)32-15-20(29)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFGEIUQOIRANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.